
2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the amino and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between 4-tert-butylbenzaldehyde and thiourea in the presence of a base can yield the thiazole ring . Subsequent functionalization steps introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nucleophilic reagents like amines (R-NH₂) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazoles exhibit notable antimicrobial activity. Studies have demonstrated that 2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid shows efficacy against various bacterial strains. A notable study reported the minimum inhibitory concentration (MIC) values for this compound against specific pathogens:
Compound | Target Organism | MIC (μg/mL) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 32 | |
This compound | Candida albicans | 42 | |
2-Amino-1,3,4-thiadiazole | Escherichia coli | 20 | |
2-Amino-1,3,4-thiadiazole | Pseudomonas aeruginosa | 18 |
These results highlight the potential of this compound in developing new antimicrobial agents to combat resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown promising results against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Study 1: Antimicrobial Evaluation
A study published in PMC evaluated a series of thiazole derivatives for their antimicrobial activity. The findings indicated that compounds with halogenated substituents exhibited enhanced antibacterial properties against Gram-positive bacteria like Staphylococcus aureus and antifungal activity against Candida albicans .
Case Study 2: Anticancer Activity Assessment
Another significant study focused on the anticancer potential of thiazole derivatives, including the target compound. The results showed that certain derivatives could inhibit cell growth in MCF7 cell lines effectively, suggesting that structural modifications could enhance their therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. For example, it may inhibit key enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-tert-Butylphenylboronic acid: Shares the tert-butylphenyl group but differs in its boronic acid functionality.
2-Amino-5-(4-acetylphenylazo)-thiazole: Contains an acetylphenylazo group instead of the carboxylic acid.
Uniqueness
2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid is unique due to the combination of its thiazole ring, tert-butylphenyl group, and carboxylic acid functionality. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Biological Activity
2-Amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid (CAS: 923176-65-2) is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid functional group, contributing to its diverse biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16N2O2S
- Molar Mass : 276.35 g/mol
- Density : 1.262 g/cm³ (predicted)
- Boiling Point : 446.8 °C (predicted)
- pKa : 1.00 (predicted)
1. Antimicrobial Activity
Research has shown that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies indicate that this compound has been tested against various bacterial strains such as Bacillus subtilis, Escherichia coli, Streptococcus aureus, and Klebsiella pneumoniae. The results demonstrated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
2. Anticancer Activity
The anticancer properties of thiazole derivatives are well-documented. A study evaluating the cytotoxic effects of several thiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, certain derivatives showed IC50 values ranging from 7 to 20 µM against human leukemia cell lines . The compound's mechanism may involve the induction of apoptosis and inhibition of cancer cell proliferation.
3. Modulation of Receptor Activity
Recent investigations into the effects of thiazole derivatives on AMPA receptors have highlighted their role as modulators. Specifically, studies have shown that compounds related to this compound can act as negative allosteric modulators of GluA2 AMPA receptors. This modulation affects receptor kinetics and current amplitude in neuronal cells, indicating potential applications in neurological disorders .
4. Anti-inflammatory Effects
Thiazole derivatives have also been studied for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting their potential use in treating inflammatory diseases .
Case Studies
Q & A
Q. What are the recommended synthetic strategies for 2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid, and how do reaction conditions influence yield?
Basic Research Focus
The synthesis typically employs a modified Hantzsch thiazole reaction, starting with α-bromo ketones or thiourea derivatives. For example, coupling 4-tert-butylphenyl-substituted α-bromo ketones with thiourea under basic conditions (e.g., KOH/EtOH) forms the thiazole core. Subsequent hydrolysis of the ester intermediate (e.g., methyl ester) to the carboxylic acid is achieved via NaOH/MeOH reflux .
Methodological Note : Optimize reaction temperature (70–90°C) and stoichiometric ratios (1:1.2 for ketone:thiourea) to minimize side products like dimerized thiazoles. Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. How can researchers resolve contradictions between NMR and X-ray crystallography data for structural confirmation?
Advanced Research Focus
Discrepancies often arise from dynamic effects in solution (NMR) versus static crystal packing (X-ray). For instance, tert-butyl group rotamers may cause splitting in NMR but appear averaged. To resolve:
- Perform variable-temperature NMR to assess conformational mobility .
- Use single-crystal X-ray diffraction (as in ) to confirm solid-state conformation and hydrogen-bonding networks .
- Cross-validate with DFT calculations to model solution-phase behavior .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and stability?
Basic Research Focus
- FTIR : Confirm carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functionalities .
- HPLC : Use C18 columns with 0.1% TFA in acetonitrile/water gradients to assess purity (>95%). Stability studies (40°C/75% RH for 14 days) reveal degradation products via LC-MS .
- NMR (¹H/¹³C) : Assign peaks using 2D experiments (COSY, HSQC) to distinguish thiazole protons (δ 7.2–8.1 ppm) and tert-butyl groups (δ 1.3 ppm) .
Q. How does the tert-butyl substituent impact the compound’s solubility and reactivity in medicinal chemistry applications?
Advanced Research Focus
The tert-butyl group enhances lipophilicity (logP ↑), reducing aqueous solubility but improving membrane permeability. Reactivity-wise:
- Steric Hindrance : Slows nucleophilic attacks at the 4-carboxylic acid position, requiring harsher conditions for amidation .
- Crystallinity : Promotes stable crystal lattices, aiding X-ray analysis (see ) .
Methodological Insight : Compare with phenyl analogs ( ) via solubility assays (e.g., shake-flask method) and DFT-based polarity calculations .
Q. What computational approaches predict the compound’s bioactivity against target enzymes?
Advanced Research Focus
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB IDs) to model binding to thiazole-sensitive targets (e.g., kinases) .
- QSAR Modeling : Correlate substituent effects (e.g., tert-butyl vs. methyl) with activity data from analogs () to prioritize synthetic targets .
- MD Simulations : Assess protein-ligand stability over 100-ns trajectories (GROMACS) to predict binding kinetics .
Q. How can researchers address low yields in the final hydrolysis step of the ester intermediate?
Basic Research Focus
Low yields often stem from incomplete ester cleavage or side reactions. Solutions include:
- Reagent Optimization : Use LiOH instead of NaOH for milder hydrolysis (RT, 12h) .
- Protection Strategies : Temporarily protect the amine group with Boc to prevent side reactions during hydrolysis .
- TLC Monitoring : Track reaction progress using silica plates (CH₂Cl₂/MeOH 9:1) to isolate pure carboxylic acid .
Q. What are the best practices for analyzing conflicting biological activity data across cell-based assays?
Advanced Research Focus
Contradictions may arise from cell line variability or assay conditions. Mitigate via:
- Dose-Response Curves : Use 10-point dilution series to calculate accurate IC₅₀ values .
- Orthogonal Assays : Validate cytotoxicity (MTT assay) and target engagement (SPR or thermal shift) .
- Meta-Analysis : Compare results with structurally related compounds (e.g., ’s pharmacopeial analogs) to identify trends .
Q. How to design a stability-indicating method for this compound under accelerated degradation conditions?
Advanced Research Focus
- Forced Degradation : Expose to heat (80°C), light (ICH Q1B), and acidic/basic conditions to generate degradation products .
- HPLC-DAD/MS : Develop gradient methods (e.g., 0.1% formic acid in acetonitrile/water) to separate degradants. Confirm structures via high-resolution MS .
- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.999), precision (%RSD <2%), and LOD/LOQ .
Properties
IUPAC Name |
2-amino-5-(4-tert-butylphenyl)-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-14(2,3)9-6-4-8(5-7-9)11-10(12(17)18)16-13(15)19-11/h4-7H,1-3H3,(H2,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKWMZRWLLVKSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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